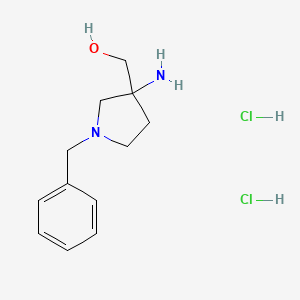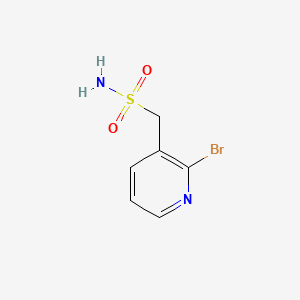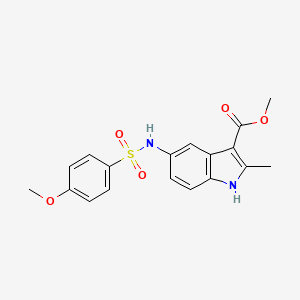![molecular formula C12H8N2O4 B6605511 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone CAS No. 2243505-36-2](/img/structure/B6605511.png)
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone (DIPI) is an organic compound with a unique chemical structure. It is an important chemical building block for many synthetic products, including pharmaceuticals, agrochemicals, and dyes. Its unique structure and reactivity make it an attractive target for many different research applications.
Méthodes De Synthèse
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone can be synthesized using several different methods, including the Mitsunobu reaction, the Ugi reaction, and the Knoevenagel reaction. The Mitsunobu reaction involves the reaction of an aldehyde or ketone with a phosphine oxide and a base to produce an alcohol. The Ugi reaction involves the reaction of an aldehyde or ketone with an isocyanide, an amine, and a carboxylic acid to produce an amide. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an amine and a carbonyl compound to produce an amide. All of these reactions can be used to synthesize this compound.
Applications De Recherche Scientifique
2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone has several scientific research applications, including its use as a fluorescent probe for the detection of protein-protein interactions, its use as a fluorescent marker for the detection of DNA-protein interactions, and its use as a fluorescent tag for the imaging of live cells. It has also been used as a fluorescent substrate for the detection of enzymes, and as a fluorescent substrate for the detection of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is not well understood. However, it is believed that its unique structure and reactivity allow it to interact with proteins and DNA, resulting in the formation of fluorescent complexes. These complexes can then be detected using fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet well understood. However, it has been shown to interact with proteins and DNA and can be used to detect changes in the structure and function of proteins and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in lab experiments include its low toxicity, its low cost, and its ability to interact with proteins and DNA. The main limitation of using this compound in lab experiments is its relatively low fluorescence intensity.
Orientations Futures
There are several potential future directions for the use of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in research. These include the development of new fluorescent probes for the detection of protein-protein interactions, the development of new fluorescent tags for the imaging of live cells, and the development of new fluorescent substrates for the detection of enzymes and enzyme-catalyzed reactions. Additionally, this compound could be used to study the structure and function of proteins and DNA, and to develop new drugs. Finally, this compound could be used to develop new fluorescent dyes for use in medical diagnostics.
Propriétés
IUPAC Name |
2,7-dimethylpyrrolo[3,4-e]isoindole-1,3,6,8-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-13-9(15)5-3-4-6-8(7(5)11(13)17)12(18)14(2)10(6)16/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSHVDIHWEBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)



![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)

![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)



